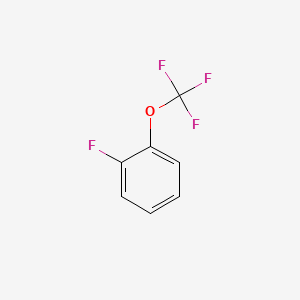

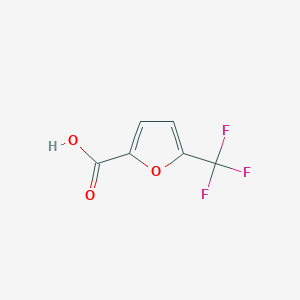

![molecular formula C18H16N2O2 B1306118 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 950187-45-8](/img/structure/B1306118.png)

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Overview

Description

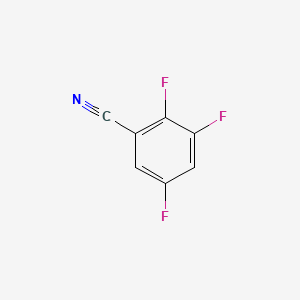

The compound "4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid" is a derivative of quinolinecarboxylic acid, which is a class of compounds known for their potent antibacterial properties. These compounds typically function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .

Synthesis Analysis

The synthesis of quinolinecarboxylic acid derivatives often involves the Gould-Jacobs quinoline synthesis, as described for the preparation of a variety of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids . The process starts with an appropriately substituted aniline and proceeds through several steps, including ethylation and hydrolysis, to yield the desired acid products. The synthesis is designed to introduce specific substituents that can enhance the antibacterial activity and pharmacokinetic properties of the compounds .

Molecular Structure Analysis

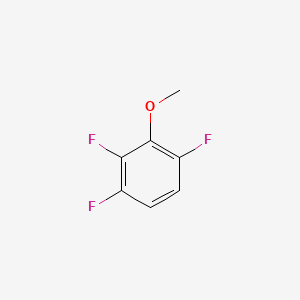

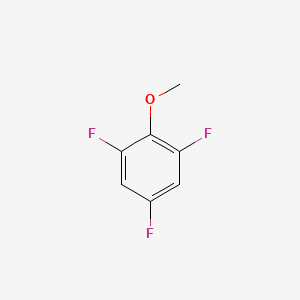

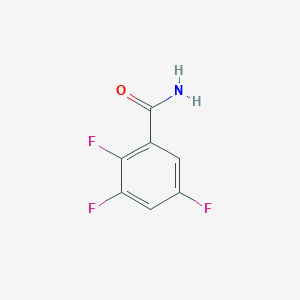

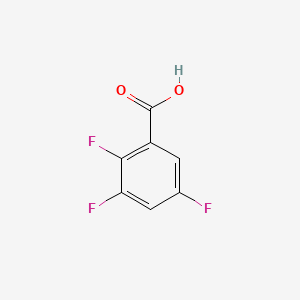

The molecular structure of quinolinecarboxylic acid derivatives is characterized by the presence of a carboxylate group, nitrogen donor atoms, and large conjugated π systems, which provide potential sites for hydrogen bonding and aromatic ring stacking interactions . These structural features are crucial for the interaction with bacterial DNA gyrase and are often fine-tuned to optimize antibacterial activity .

Chemical Reactions Analysis

Quinolinecarboxylic acid derivatives can form various solvates and polymorphs through different types of hydrogen bonds and encapsulation processes . The ability to form stable complexes with metals, as seen in the synthesis of metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is another aspect of their chemical reactivity . These interactions can influence the physical properties and biological activities of the compounds.

Physical and Chemical Properties Analysis

The physicochemical properties of quinolinecarboxylic acid derivatives, such as water solubility and log P, are closely related to their structural modifications . These properties are significant for the compounds' bioavailability and efficacy as antibacterial agents. The crystal structures of these compounds reveal the presence of various intermolecular interactions, which can affect their solid-state properties and reactivity .

Scientific Research Applications

Crystallography and Molecular Structure

The study of crystal structures and molecular interactions involving pyridine and quinoline derivatives, such as 4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid, is a significant area of research. These compounds have been explored for their unique interactions and hydrogen bonding patterns in crystallography. For instance, Shi-Wen Huang et al. (2010) investigated the crystal structure of 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, highlighting the importance of hydrogen bonds and aromatic ring stacking interactions in supermolecular chemistry (Huang et al., 2010).

Coordination Chemistry and Metal Complexes

The field of coordination chemistry has seen the application of pyridine and quinoline derivatives in forming metal complexes. Long Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand derived from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, exploring their structures and antibacterial activities. These complexes, featuring different metals like Mn, Co, and Cd, show unique 1D chain structures and fluorescent behavior (Zhang et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(22)11-6-7-16-15(9-11)13-4-1-5-14(13)17(20-16)12-3-2-8-19-10-12/h1-4,6-10,13-14,17,20H,5H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQOADCEHBWLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.